molecular formula C23H17BrN2O4 B6103049 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid

Cat. No.: B6103049
M. Wt: 465.3 g/mol
InChI Key: AZLKTUPGXKNOJI-XSFVSMFZSA-N
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Description

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid is a complex organic compound that features a combination of aromatic rings, amide linkages, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid typically involves multiple steps:

    Formation of 2-bromobenzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with aniline to form 2-bromobenzoylaniline.

    Knoevenagel Condensation: The 2-bromobenzoylaniline undergoes a Knoevenagel condensation with benzaldehyde in the presence of a base such as piperidine to form the α,β-unsaturated carbonyl compound.

    Formation of the Final Product: The α,β-unsaturated carbonyl compound is then reacted with 4-aminobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the α,β-unsaturated carbonyl group can yield the corresponding saturated compound.

    Substitution: The bromine atom in the 2-bromobenzoyl moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Saturated amides and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anti-inflammatory: Potential anti-inflammatory properties due to its ability to interact with biological targets.

    Anticancer: Studied for its potential anticancer activity through inhibition of specific pathways.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to modify their physical properties.

Mechanism of Action

The mechanism of action of 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide linkages and aromatic rings allow it to form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-bromobenzoylaniline: A precursor in the synthesis of the target compound.

    4-aminobenzoic acid: Another precursor used in the final step of the synthesis.

    Benzaldehyde: Used in the Knoevenagel condensation step.

Uniqueness

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-19-9-5-4-8-18(19)21(27)26-20(14-15-6-2-1-3-7-15)22(28)25-17-12-10-16(11-13-17)23(29)30/h1-14H,(H,25,28)(H,26,27)(H,29,30)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKTUPGXKNOJI-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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